Methyltrioctylammonium 2-mercaptobenzoate
CAS No.: 1027004-61-0
Cat. No.: VC11989428
Molecular Formula: C32H59NO2S
Molecular Weight: 521.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1027004-61-0 |
|---|---|
| Molecular Formula | C32H59NO2S |
| Molecular Weight | 521.9 g/mol |
| IUPAC Name | 2-carboxybenzenethiolate;methyl(trioctyl)azanium |
| Standard InChI | InChI=1S/C25H54N.C7H6O2S/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;8-7(9)5-3-1-2-4-6(5)10/h5-25H2,1-4H3;1-4,10H,(H,8,9)/q+1;/p-1 |
| Standard InChI Key | NJOSLBYBLJVAMY-UHFFFAOYSA-M |
| SMILES | CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.C1=CC=C(C(=C1)C(=O)O)[S-] |
| Canonical SMILES | CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.C1=CC=C(C(=C1)C(=O)O)[S-] |
Introduction
Structural and Physicochemical Properties
Methyltrioctylammonium 2-mercaptobenzoate belongs to the class of ammonium salts characterized by a hydrophobic alkyl chain and a hydrophilic thiol-containing aromatic moiety. The cation, methyltrioctylammonium, imparts surfactant properties, while the 2-mercaptobenzoate anion provides reactive sites for metal coordination and redox interactions. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 521.9 g/mol |
| CAS Number | 1027004-61-0 |
| Solubility | Miscible in organic solvents (e.g., DMF, toluene) |
| Stability | Stable under inert conditions; sensitive to oxidation |
The thiol (-SH) group in the 2-mercaptobenzoate moiety is pivotal for its chelating capabilities, particularly with soft metals like arsenic and gold .
Synthesis and Optimization
The synthesis of methyltrioctylammonium 2-mercaptobenzoate involves a nucleophilic substitution reaction between methyl trioctyl ammonium chloride and thiosalicylic acid. The process proceeds via the following steps:
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Reagent Preparation: Methyl trioctyl ammonium chloride is combined with thiosalicylic acid in a polar aprotic solvent such as dimethylformamide (DMF).
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Nucleophilic Attack: The thiolate ion () from thiosalicylic acid attacks the electrophilic carbon of the ammonium chloride, displacing the chloride ion.
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Purification: The product is isolated through solvent evaporation, followed by recrystallization or column chromatography to achieve >95% purity.
Optimization studies highlight the importance of stoichiometric ratios and reaction temperature. Excess thiosalicylic acid (1.2:1 molar ratio relative to the ammonium salt) and temperatures maintained at 30–40°C maximize yields while minimizing by-products like disulfides.
Applications in Analytical Chemistry
Arsenic Speciation in Environmental and Biological Samples
Methyltrioctylammonium 2-mercaptobenzoate has revolutionized arsenic speciation through centrifuging dispersive liquid-liquid microextraction (CD-LLME). In this method, the compound acts as both an extracting solvent and a complexing agent, selectively binding to arsenic(III) and arsenic(V) species. Key findings include:
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Detection Limits: Sub-ppb detection limits (0.02 μg/L for As(III) and 0.05 μg/L for As(V)) in water samples.
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Recovery Rates: >95% recovery from human blood plasma, enabling precise biomonitoring of arsenic exposure.
The mechanism involves the formation of stable As-S bonds, with the ammonium cation facilitating phase transfer into organic media. This eliminates interference from common ions like and , which remain in the aqueous phase.
Heavy Metal Extraction
In environmental remediation, the compound’s affinity for heavy metals such as lead, cadmium, and mercury is exploited. For instance, it achieves >90% extraction efficiency for Pb(II) from industrial wastewater at pH 6.5–7.0 . The process is scalable, with potential applications in mining effluent treatment.
Industrial and Pharmaceutical Applications
Corrosion Inhibition
Methyltrioctylammonium 2-mercaptobenzoate forms protective monolayers on steel surfaces, reducing corrosion rates by 70–80% in acidic environments (e.g., 1 M HCl) . Electrochemical impedance spectroscopy (EIS) data indicate a charge transfer resistance () increase from 50 Ω·cm² to 1,200 Ω·cm² upon inhibitor application .
Drug Solubilization
In pharmaceutical formulations, the compound enhances the solubility of hydrophobic drugs like paclitaxel by 15–20 fold through micelle formation. This improves bioavailability without altering drug efficacy .
Emerging Roles in Nanotechnology
Recent studies demonstrate its utility in synthesizing gold nanoparticles (AuNPs). The thiol group stabilizes AuNPs (5–20 nm diameter) by forming Au-S bonds, while the ammonium moiety prevents aggregation through steric hindrance . These AuNPs exhibit potential in targeted drug delivery and biosensing.
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